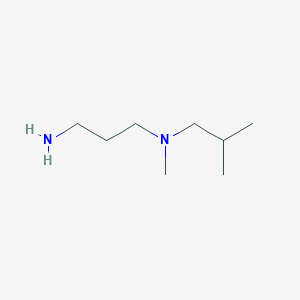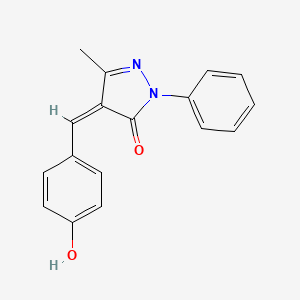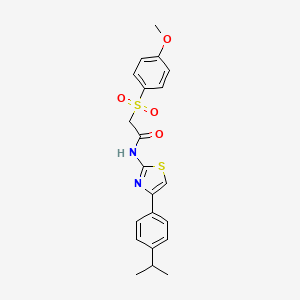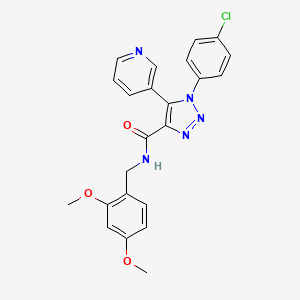![molecular formula C17H15FN4OS B2496919 7-[(4-fluorobenzyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1775488-33-9](/img/structure/B2496919.png)
7-[(4-fluorobenzyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to our compound of interest often involves multi-step reactions, starting from simpler molecules. For instance, the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines involves reactions with primary and secondary amines to form substituted compounds, followed by high-temperature cyclization to form dihydropyrazolo-pyrimidine-4-ones (Eleev, Kutkin, & Zhidkov, 2015). Such methodologies could be analogous to the synthesis of our target molecule.
Molecular Structure Analysis
The detailed molecular structure of compounds similar to our target can be elucidated using techniques like X-ray crystallography. These structures often reveal complex 3D arrangements critical for their biological activity and physical properties. For example, the crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate was determined, showcasing the arrangement of its rings and substituents (Kumar et al., 2018).
Chemical Reactions and Properties
Compounds within this chemical class can undergo various chemical reactions, including cyclization and nucleophilic addition, as seen in the synthesis of tetrahydrobenzo[e]pyrazino compounds. These reactions are pivotal for creating structures with potential medicinal properties (Schütznerová, Verdía, & Krchňák, 2016).
Physical Properties Analysis
The physical properties of such molecules, including their crystallinity, melting points, and solubility, are often determined by their structural characteristics. For instance, the crystalline form of certain compounds provides insights into their stability and reactivity under various conditions (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are crucial for understanding the potential applications of these compounds. The synthesis and molecular modeling of antimicrobial active fluoroquinolone-pyrazine conjugates with amino acid linkers highlight how structural modifications can impact biological activity (Panda et al., 2016).
Aplicaciones Científicas De Investigación
Anticancer Activity
Fluorinated compounds, such as those derived from benzo[b]pyran and benzothiazole, have been investigated for their anticancer properties. For example, fluorobenzyl-substituted compounds have shown significant activity against lung cancer cell lines at low concentrations, comparable to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005). Similarly, fluorinated benzothiazoles have demonstrated potent cytotoxic effects in vitro against sensitive human breast cancer cell lines, exhibiting a biphasic dose-response relationship characteristic of this class of compounds (Hutchinson et al., 2001).
Antimicrobial Activity
Novel compounds incorporating fluorobenzyl groups have also been synthesized and tested for their antimicrobial efficacy. For instance, benzothiazole pyrimidine derivatives have shown excellent in vitro antibacterial and antifungal activities, surpassing standard drugs in some cases (Maddila et al., 2016).
Anti-Inflammatory and Analgesic Activities
Research into the anti-inflammatory and analgesic effects of fluorinated compounds has yielded promising results. Some derivatives, such as those synthesized from imidazolyl acetic acid, have shown significant anti-inflammatory activity in rat paw edema models and pronounced analgesic effects in albino mice, with certain compounds being more effective than standard references (Khalifa & Abdelbaky, 2008).
Mecanismo De Acción
Target of Action
The compound contains an indole-like structure, which is a common motif in many bioactive compounds. Indole derivatives have been found to bind with high affinity to multiple receptors .
Mode of Action
The mode of action would depend on the specific target the compound binds to. Generally, it would interact with its target, leading to a change in the target’s activity, which could result in various biological effects .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific pathways affected would depend on the specific target and mode of action of the compound.
Propiedades
IUPAC Name |
7-[(4-fluorophenyl)methylamino]-2-thiophen-2-yl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4OS/c18-12-5-3-11(4-6-12)9-19-16-10-20-17(23)14-8-13(21-22(14)16)15-2-1-7-24-15/h1-8,16,19H,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSXYJQJTYJCFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=CC(=N2)C3=CC=CS3)C(=O)N1)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(4-fluorobenzyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-{[2-(2,5-dimethoxyphenyl)-3-(2,5-dimethylphenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2496836.png)
![N-(2-chloropyridin-3-yl)-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxamide](/img/structure/B2496837.png)
![4-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}morpholine](/img/structure/B2496838.png)






![3-allyl-2-((4-chlorobenzyl)thio)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2496852.png)



